5-Amino-2H-triazole-4-carboxamide hydrochloride
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Overview
Description
5-Amino-2H-triazole-4-carboxamide hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2H-triazole-4-carboxamide hydrochloride typically involves the reaction of 5-amino-1H-1,2,4-triazole-3-carbohydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2H-triazole-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Amino-2H-triazole-4-carboxamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2H-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure and used in similar applications.
4-Amino-1H-1,2,3-triazole-5-carboxamide: Another triazole derivative with comparable properties.
5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: These compounds exhibit unique photophysical properties depending on their structure.
Uniqueness
5-Amino-2H-triazole-4-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
117310-71-1 |
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Molecular Formula |
C3H6ClN5O |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
5-amino-2H-triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C3H5N5O.ClH/c4-2-1(3(5)9)6-8-7-2;/h(H2,5,9)(H3,4,6,7,8);1H |
InChI Key |
GTZDSTUAHIRKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1N)C(=O)N.Cl |
Origin of Product |
United States |
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